molecular formula C17H21N5 B6965233 N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine

Cat. No.: B6965233
M. Wt: 295.4 g/mol
InChI Key: ZXYUDMAKNHRDDI-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the imidazole ring: This involves the cyclization of a precursor such as glyoxal with ammonia and formaldehyde.

    Coupling of the two rings: The final step involves coupling the benzylated pyrazole with the imidazole derivative using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: The major products are often oxidized derivatives of the pyrazole or imidazole rings.

    Reduction: The major products are reduced forms of the compound, often with hydrogenated rings.

    Substitution: The major products are substituted derivatives, particularly at the benzyl group.

Scientific Research Applications

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrazole and imidazole rings are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-phenylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
  • N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-ethylimidazol-2-yl)ethanamine
  • N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)propanamine

Uniqueness

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both pyrazole and imidazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-14(17-18-8-9-21(17)2)19-10-16-11-20-22(13-16)12-15-6-4-3-5-7-15/h3-9,11,13-14,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYUDMAKNHRDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)NCC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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